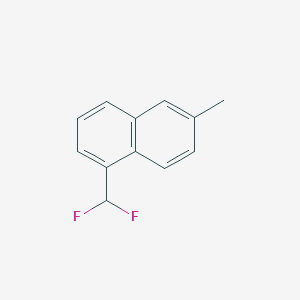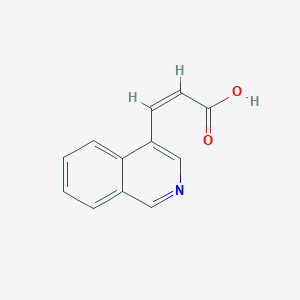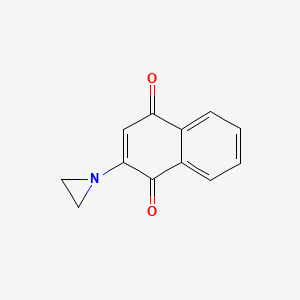
2-(Aziridin-1-yl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)naphthalene-1,4-dione is a compound that combines the structural features of aziridine and naphthoquinone. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while naphthoquinone is a quinone derivative of naphthalene, known for its biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aziridine. One common method is to react 1,4-naphthoquinone with aziridine in the presence of a base such as triethylamine in an organic solvent like acetonitrile . The reaction proceeds at room temperature and yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridin-1-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different oxidation states.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Products include various oxidized forms of the quinone.
Reduction: Products include hydroquinone derivatives.
Substitution: Products include substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity, making it a candidate for anticancer research.
Industry: Used in the synthesis of dyes and pigments due to its quinone structure.
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)naphthalene-1,4-dione involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The aziridine ring can alkylate DNA and proteins, leading to cytotoxic effects. These combined actions contribute to its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: Shares the quinone structure but lacks the aziridine ring.
Aziridine: Contains the aziridine ring but lacks the quinone structure.
Mitomycin C: A well-known anticancer agent that also contains an aziridine ring and a quinone moiety.
Uniqueness
2-(Aziridin-1-yl)naphthalene-1,4-dione is unique due to the combination of the aziridine and naphthoquinone moieties, which confer both high reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various fields .
Eigenschaften
CAS-Nummer |
2382-36-7 |
|---|---|
Molekularformel |
C12H9NO2 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H9NO2/c14-11-7-10(13-5-6-13)12(15)9-4-2-1-3-8(9)11/h1-4,7H,5-6H2 |
InChI-Schlüssel |
LJQJTPSKVRNQSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CC(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


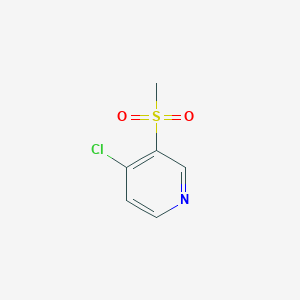

![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)


![(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate](/img/structure/B11902933.png)


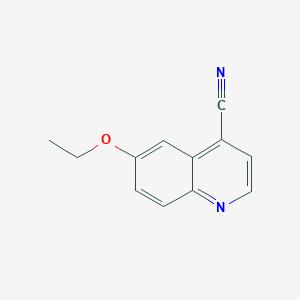
![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)
